molecular formula C20H16ClN7O B6579143 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea CAS No. 1171836-95-5

3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea

Cat. No.: B6579143
CAS No.: 1171836-95-5
M. Wt: 405.8 g/mol
InChI Key: QIPOIUSTSZYELA-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers studying its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Urea Core: : The initial step involves the reaction of 2-chloroaniline with an isocyanate derivative to form the urea core. This reaction is usually carried out in an inert atmosphere using a solvent like dichloromethane or toluene at a controlled temperature.

  • Coupling with Imidazole and Pyrimidine Derivatives: : The next step involves the coupling of the urea core with 6-(1H-imidazol-1-yl)pyrimidine-4-amine. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the reaction.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and cost-effectiveness. This may involve:

    Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale synthesis to enhance reaction efficiency and product yield.

    Automation and Process Control: Implementing automated systems and process controls to ensure consistent quality and minimize human error.

    Green Chemistry Approaches: Adopting green chemistry principles to reduce the use of hazardous solvents and reagents, thereby minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Research: The compound is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Pharmacology: Researchers explore its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it could inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

3-(2-chlorophenyl)-1-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN7O/c21-16-3-1-2-4-17(16)27-20(29)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)28-10-9-22-13-28/h1-13H,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPOIUSTSZYELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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